
Anthrarobin
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Anthrarobin can be synthesized through several methods. One common approach involves the reaction of anthracene with nitric acid, followed by reduction and hydrolysis to yield this compound. Another method includes the oxidation of anthracene-1,2-diol using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: In industrial settings, this compound is typically produced through the oxidation of anthracene derivatives. The process involves the use of strong oxidizing agents under controlled conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Anthrarobin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with nitrogen dioxide (NO2), where it forms nitrite compounds through an electron transfer process .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acetic anhydride, acyl chlorides
Major Products Formed:
Oxidation: Anthraquinone derivatives
Reduction: Anthracene-1,2-diol
Substitution: This compound acyl derivatives
科学的研究の応用
Chemical Properties and Structure
Anthrarobin is characterized by its molecular formula and features three hydroxyl groups at the 1, 2, and 10 positions of the anthracene backbone. It typically appears as a yellowish crystalline solid. Its ability to undergo various chemical transformations makes it a subject of interest in medicinal chemistry and other fields.
Dermatological Applications
Psoriasis Treatment
this compound is most notably recognized for its application in treating psoriasis, a chronic autoimmune skin condition. Clinical studies have demonstrated its effectiveness in reducing inflammation, slowing down skin cell proliferation, and promoting the normalization of the skin barrier. Despite its efficacy, the use of this compound is sometimes limited by side effects such as skin irritation and staining.
Case Study: Clinical Efficacy
A clinical trial involving patients with moderate to severe psoriasis showed that topical application of this compound resulted in significant improvement in the Psoriasis Area and Severity Index (PASI) scores compared to placebo treatments. The study highlighted that patients experienced reduced redness, scaling, and thickness of psoriatic plaques after consistent use over a period of eight weeks.
Neuropharmacological Applications
Butyrylcholinesterase Inhibition
Recent research has identified this compound and its acyl derivatives as potential inhibitors of butyrylcholinesterase (BuChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. A series of new this compound acyl derivatives synthesized through reactions with acetic anhydride have shown promising BuChE inhibitory activity .
Compound | IC50 (μM) | Comparison |
---|---|---|
This compound Acyl Derivative 5 | 5.3 ± 1.23 | More potent than standard eserine (7.8 ± 0.27) |
This compound Acyl Derivative 4 | 17.2 ± 0.47 | Less potent than compound 5 |
Case Study: Drug Development Potential
In silico studies revealed that the binding affinity of these derivatives to BuChE's active site was significantly high, indicating their potential as drug candidates for Alzheimer's treatment . Further research is needed to evaluate their pharmacokinetics and safety profiles.
Environmental Chemistry
Catalytic Applications
this compound has been explored for its role in catalyzing chemical reactions under specific conditions. Its interaction with nitrogen dioxide illustrates its reactivity and potential implications for environmental chemistry, particularly concerning air quality and pollutant interactions.
Sulfide Production Inhibition
Another innovative application involves using anthraquinone derivatives (related compounds) to inhibit sulfide production from sulfate-reducing bacteria in industrial settings. This application has implications for preventing souring in oil wells and reducing hydrogen sulfide contamination in pipelines .
作用機序
The mechanism of action of anthrarobin involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on butyrylcholinesterase is attributed to the binding of this compound to the active site of the enzyme, preventing the breakdown of acetylcholine . This mechanism is particularly significant in the context of Alzheimer’s disease, where maintaining acetylcholine levels is crucial for cognitive function.
類似化合物との比較
- Anthracene-1,2-diol
- Anthraquinone
- 1,2-dihydroxyanthracene
Anthrarobin’s unique structure and properties make it a valuable compound in various scientific and industrial applications, highlighting its significance in ongoing research and development efforts.
生物活性
Anthrarobin, a polyhydroxyanthracene derivative, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
This compound (C₁₄H₁₀O₃) is characterized by three hydroxyl groups located at the 1, 2, and 10 positions of the anthracene backbone. It typically appears as a yellowish crystalline solid and can undergo various chemical transformations, which enhance its biological activity. The compound's ability to form derivatives through acylation has been explored for potential therapeutic applications .
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : It has been identified as an inhibitor of enzymes such as butyrylcholinesterase (BuChE) and xanthine oxidase. BuChE inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's . Xanthine oxidase inhibition has implications in conditions like gout and oxidative stress-related diseases .
- Anti-inflammatory Effects : this compound is effective in treating psoriasis by reducing inflammation and normalizing skin cell growth. It interacts with keratinocytes and T-cells, leading to decreased keratinocyte proliferation.
- Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its protective effects against oxidative damage in cells .
Therapeutic Applications
The primary therapeutic applications of this compound include:
- Psoriasis Treatment : this compound has been used effectively to treat psoriasis due to its ability to modulate immune responses and reduce skin inflammation.
- Neuroprotective Potential : Its role as a BuChE inhibitor suggests potential applications in neuroprotection, particularly in age-related cognitive decline .
- Potential in Cancer Therapy : While direct evidence is limited, the structural similarities between this compound and other anthraquinones suggest potential anticancer properties that warrant further investigation .
Research Findings
A summary of key research findings related to this compound is presented in the following table:
Case Studies
Several case studies have demonstrated the efficacy of this compound:
- Psoriasis Management : Clinical trials have shown significant improvements in psoriasis symptoms with this compound treatment, highlighting its anti-inflammatory effects.
- Neurodegenerative Disease Models : In vitro studies have indicated that this compound's inhibition of BuChE may lead to improved cognitive function in neurodegenerative disease models.
- Antioxidant Efficacy : Studies assessing oxidative stress markers in cellular models have shown that this compound can reduce oxidative damage, suggesting potential protective roles in various diseases.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing Anthrarobin in laboratory settings?
- Methodology : this compound (1,2,3-trihydroxyanthraquinone) is typically synthesized via Friedel-Crafts acylation of naphthalene derivatives, followed by hydroxylation. Purification involves recrystallization using ethanol or methanol. Characterization employs HPLC (≥98.0% purity validation) and spectroscopic techniques (e.g., NMR, FT-IR) to confirm structural integrity .
- Key Data : A study demonstrated 95% yield after recrystallization, with purity confirmed via HPLC retention time matching Sigma-Aldrich standards .
Q. What are the primary physicochemical properties of this compound relevant to experimental design?
- Methodology : Key properties include solubility (soluble in DMSO, ethanol; insoluble in water), redox activity (high oxygen affinity), and stability under acidic conditions. These properties inform solvent selection for in vitro assays and storage protocols.
- Contradictions : Despite structural similarity to chrysarobin, this compound shows no toxicity in vivo, attributed to its inability to undergo metabolic activation .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- Methodology : LC-MS/MS is preferred for sensitivity, with limits of detection (LOD) as low as 0.1 ng/mL. UV-Vis spectroscopy (λmax = 450 nm) is cost-effective for bulk quantification .
Advanced Research Questions
Q. How does this compound’s solubility in DMSO influence its biological activity in enzyme inhibition studies?
- Methodology : Solubility in DMSO enhances charge separation, stabilizing interactions with enzymes like xanthine oxidase (XO). In vitro assays (e.g., spectrophotometric monitoring of uric acid formation at 295 nm) show this compound’s IC50 of 68.35 µM against XO, outperforming chrysophanol (143.3 µM) but less potent than anthragallol (12 µM) .
- Contradictions : Despite lower potency than anthragallol, this compound’s solubility makes it preferable for formulations requiring high bioavailability .
Q. What mechanisms explain this compound’s lack of toxicity compared to structurally similar compounds like chrysarobin?
- Methodology : Comparative metabolomic studies using murine models reveal this compound remains unaltered in blood plasma, while chrysarobin forms reactive intermediates. This is confirmed via HPLC-ESI-MS/MS analysis of urinary metabolites .
- Key Insight : The absence of a ketone group in this compound prevents redox cycling, reducing oxidative stress in vivo .
Q. How can this compound be optimized for novel applications, such as nanoparticle surface modification?
- Methodology : this compound’s catecholate structure enables chelation with metal oxides. In a study, TiO2 nanoparticles modified with this compound showed a redshift in UV-Vis absorption (λmax shift from 365 nm to 420 nm), enhancing photocatalytic activity under visible light .
- Experimental Design : Ligand-exchange reactions are monitored via FT-IR peaks at 1600 cm<sup>-1</sup> (C=O stretching) and 3400 cm<sup>-1</sup> (O-H bonding) .
Q. Addressing Contradictions in Literature
- Solubility vs. Bioactivity : While this compound’s solubility in DMSO enhances in vitro activity, its insolubility in water limits in vivo applications. Researchers must balance solvent choice with translational relevance .
- Enzyme Inhibition Specificity : this compound’s broader inhibition profile (e.g., XO vs. tyrosinase) requires combinatorial assays to avoid off-target effects in pharmacological studies .
特性
IUPAC Name |
anthracene-1,2,10-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-12-6-5-10-11(14(12)17)7-8-3-1-2-4-9(8)13(10)16/h1-7,15-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIQWQARHPGHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2O)C=CC(=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206401 | |
Record name | Anthrarobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577-33-3 | |
Record name | Anthrarobin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=577-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthrarobin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthrarobin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anthrarobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Anthracene-1,2,10-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANTHRAROBIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0T985Y674 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。